Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate
Description
This sodium salt is a structurally complex phospholipid analog featuring a glycerol backbone with stereospecific substitutions:
- Sn-3 position: A saturated octadecanoyl (stearic acid) chain, contributing to hydrophobic stability .
- Phosphate group: A sodium-counterion phosphate ester at the sn-1 position, conferring amphiphilic properties critical for micelle or liposome formation .
The compound’s stereochemistry (2R configuration) and unsaturated acyl chains make it biologically relevant, particularly in membrane dynamics and lipid-mediated signaling pathways. Its molecular weight and solubility are influenced by the long acyl chains and ionic phosphate group, distinguishing it from simpler glycerophosphates .
Properties
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-44(48)54-42(40-53-55(49,50)52-38-41(46)37-45)39-51-43(47)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;/h11,13,17,19,22,24,28,30,41-42,45-46H,3-10,12,14-16,18,20-21,23,25-27,29,31-40H2,1-2H3,(H,49,50);/q;+1/p-1/b13-11-,19-17-,24-22-,30-28-;/t41?,42-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHSHRIGGNFBGF-PYXSUFCTSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H78NaO10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677112 | |
| Record name | Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
821.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-50-7 | |
| Record name | Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Structural Features
The compound's structure includes:
- A glycerol backbone with two hydroxyl groups.
- A phosphate group that enhances its solubility in aqueous environments.
- Long-chain fatty acids (icosa-tetraenoic and octadecanoyloxy) that contribute to its amphiphilic nature.
Drug Delivery Systems
Sodium 2,3-dihydroxypropyl phosphate is primarily researched for its potential in drug delivery systems. Its amphiphilic characteristics allow it to form lipid nanoparticles (LNPs), which can encapsulate therapeutic agents and facilitate their delivery across biological membranes. This application is particularly relevant in the development of mRNA vaccines and targeted therapies.
Case Study: mRNA Vaccine Delivery
Recent studies have shown that lipid nanoparticles incorporating compounds like sodium 2,3-dihydroxypropyl phosphate can effectively deliver mRNA vaccines by enhancing cellular uptake and stability of the mRNA molecules. This approach has been pivotal during the COVID-19 pandemic, showcasing the compound's relevance in modern therapeutic strategies.
Membrane Interaction Studies
The compound's ability to interact with cell membranes makes it a valuable tool for studying membrane dynamics and fluidity. Its incorporation into model membranes can help elucidate mechanisms of membrane fusion and permeability.
Case Study: Membrane Fluidity
Research has demonstrated that sodium 2,3-dihydroxypropyl phosphate can alter the fluidity of lipid bilayers, impacting cellular processes such as signaling and transport. This property is critical for understanding how drugs can modulate membrane behavior.
Biochemical Assays
Due to its structural properties, this phospholipid is utilized in biochemical assays to study enzyme activities and interactions with other biomolecules. It serves as a substrate or co-factor in various enzymatic reactions.
Case Study: Enzyme Activity Modulation
In enzymatic assays involving phospholipases or lipases, sodium 2,3-dihydroxypropyl phosphate has been shown to influence enzyme kinetics and substrate specificity. This application aids in the design of inhibitors or activators for therapeutic purposes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility : Sodium counterions enhance aqueous solubility compared to zwitterionic phosphatidylcholines (e.g., ) but reduce lipophilicity relative to ether-linked analogues .
- Thermal Behavior: The tetra-unsaturated sn-2 chain lowers phase transition temperatures significantly versus saturated or monounsaturated counterparts (e.g., DMPG in ).
Preparation Methods
Retrosynthetic Analysis
The target compound is deconstructed into three primary components: (1) the glycerol backbone, (2) the (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl (arachidonoyl) group, and (3) the octadecanoyl (stearoyl) chain. Phosphorylation at the sn-3 position of glycerol introduces the sodium phosphate group, while esterification at sn-1 and sn-2 positions incorporates the unsaturated and saturated fatty acids, respectively. Retrosynthetic planning prioritizes orthogonal protection strategies to prevent premature hydrolysis or oxidation.
Key Challenges in Synthesis
-
Oxidative Degradation : The arachidonoyl group’s four cis double bonds necessitate anaerobic conditions and antioxidant additives (e.g., BHT) to prevent radical-mediated peroxidation.
-
Regioselective Esterification : Differentiating between the sn-1 and sn-2 hydroxyls of glycerol demands temporary protecting groups, such as acetals or silyl ethers, to direct acylation.
-
Phosphate Group Stability : The sodium phosphate moiety’s susceptibility to acidic or basic hydrolysis requires pH-controlled environments during phosphorylation and purification.
Stepwise Preparation Methods
Synthesis of (2R)-Glycerol Intermediate
The enantiomerically pure (2R)-glycerol backbone is prepared via enzymatic resolution or asymmetric catalysis. A representative protocol involves:
-
Protection of Primary Alcohols : Treating glycerol with tert-butyldimethylsilyl (TBDMS) chloride in dichloromethane (DCM) under N₂, yielding 1,3-di-TBDMS-glycerol.
-
Acylation at sn-2 Position : Reacting the protected glycerol with octadecanoyl chloride (2.2 equiv) in anhydrous THF, catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 equiv). The reaction proceeds at 0°C for 6 hours, achieving >95% acylation.
-
Deprotection and Isolation : Cleaving TBDMS groups with tetrabutylammonium fluoride (TBAF) in THF, followed by silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate (2R)-2-octadecanoyloxy-1,3-diol-glycerol.
Table 1: Reaction Conditions for sn-2 Acylation
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous THF |
| Temperature | 0°C → 25°C (gradual warming) |
| Catalyst | DMAP (0.1 equiv) |
| Yield | 92–95% |
| Purity (HPLC) | ≥99% (C18 column, MeOH:H₂O = 85:15) |
Incorporation of Arachidonoyl Group
The sn-1 position is esterified with (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl chloride under rigorously oxygen-free conditions:
-
Activation of Fatty Acid : Arachidonic acid is converted to its acid chloride using oxalyl chloride (1.5 equiv) and catalytic DMF in DCM at −20°C.
-
Esterification : Adding the acid chloride (1.1 equiv) to the (2R)-2-octadecanoyloxy-1,3-diol-glycerol in pyridine:THF (1:4) at −10°C. The reaction is monitored by TLC (Rf = 0.45, hexane:EtOAc 2:1) and quenched with ice-cold 5% NaHCO₃.
-
Purification : Flash chromatography (silica gel, gradient elution from hexane to ethyl acetate) isolates the diester intermediate with 85–88% yield.
Phosphorylation and Sodium Salt Formation
Cyclophosphorylation Strategy
The free sn-3 hydroxyl undergoes phosphorylation using phosphorus oxychloride (POCl₃) in a two-phase system:
-
Reaction Setup : Dissolving the diester intermediate (1 equiv) in anhydrous DCM with POCl₃ (1.2 equiv) and triethylamine (3 equiv) at −78°C.
-
Quenching and Hydrolysis : After 4 hours, the mixture is poured into ice-cold 0.1 M sodium phosphate buffer (pH 7.4) and stirred for 12 hours to hydrolyze the phosphorochloridate intermediate.
-
Ion Exchange : Passing the aqueous phase through a Dowex 50WX8 (Na⁺ form) column to replace protons with sodium ions, yielding the final phosphate salt.
Table 2: Optimization of Phosphorylation Conditions
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| POCl₃ Equiv | 1.1–1.3 | Maximizes P=O formation |
| Temperature | −78°C → −20°C | Minimizes side reactions |
| Reaction Time | 3–5 hours | 90% conversion |
Analytical Validation and Purification
Chromatographic Profiling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
